2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide
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Overview
Description
2-{[3-(4-CHLOROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE is a complex organic compound that features a chromen-2-one core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-CHLOROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Quinolizine Moiety: The quinolizine moiety is attached through nucleophilic substitution reactions, often involving amine intermediates.
Final Coupling: The final step involves coupling the chromen-2-one derivative with the quinolizine derivative under controlled conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolizine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the chromen-2-one core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
2-{[3-(4-CHLOROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
- Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
Uniqueness
2-{[3-(4-CHLOROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE stands out due to its unique combination of a chromen-2-one core, a chlorophenyl group, and a quinolizine moiety. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C27H29ClN2O4 |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C27H29ClN2O4/c28-21-9-6-18(7-10-21)23-14-19-8-11-22(15-25(19)34-27(23)32)33-17-26(31)29-16-20-4-3-13-30-12-2-1-5-24(20)30/h6-11,14-15,20,24H,1-5,12-13,16-17H2,(H,29,31) |
InChI Key |
PWZZUQJEROFAAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC(=O)COC3=CC4=C(C=C3)C=C(C(=O)O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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